molecular formula C8H15ClN2S B1439679 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride CAS No. 30709-62-7

5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride

Cat. No. B1439679
CAS RN: 30709-62-7
M. Wt: 206.74 g/mol
InChI Key: RMQOKAGCCHYXBS-UHFFFAOYSA-N
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Description

“5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride” is a chemical compound with the CAS Number: 30709-62-7. Its linear formula is C8H15ClN2S . It’s used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H14N2S.ClH/c1-3-5-6-7(4-2)11-8(9)10-6;/h3-5H2,1-2H3,(H2,9,10);1H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 206.74 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Transformations in Organic Chemistry

  • Ethyl 4-[ 1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate (2), derived from ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (1), is transformed into various 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing its utility in synthesizing complex organic compounds (Albreht, Uršič, Svete, & Stanovnik, 2009).

Antimicrobial and Anticancer Applications

  • Novel thiazole compounds containing ether structures, synthesized from an intermediate similar to 5-Ethyl-4-propyl-thiazol-2-ylamine, demonstrate certain fungicidal activities, highlighting its potential in antimicrobial research (Li-ga, 2015).
  • Synthesis of 5-enamine-4-thiazolidinone derivatives shows significant trypanocidal and anticancer activities, indicating the relevance of thiazole derivatives in developing novel therapeutic agents (Holota et al., 2019).

Novel Drug Synthesis

  • The synthesis of 4-aminoquinoline-derived thiazolidines and their evaluation as antimalarial agents demonstrate the compound's role in the development of new drugs for infectious diseases (Solomon et al., 2013).
  • Development of novel pyridine-thiazole hybrid molecules with high antiproliferative activity against various cancer cell lines, showcasing the application in anticancer drug development (Ivasechko et al., 2022).

Antioxidative and Antiviral Activities

  • Hydroxycinnamic acid amides of a thiazole containing amino acid exhibit antioxidant and antiviral activities, suggesting potential applications in combating viral infections and oxidative stress (Stankova et al., 2009).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-ethyl-4-propyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.ClH/c1-3-5-6-7(4-2)11-8(9)10-6;/h3-5H2,1-2H3,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQOKAGCCHYXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)N)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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